molecular formula C12H16N2O2 B2806750 N-(4-methylphenyl)-N'-(propan-2-yl)ethanediamide CAS No. 363176-07-2

N-(4-methylphenyl)-N'-(propan-2-yl)ethanediamide

Cat. No.: B2806750
CAS No.: 363176-07-2
M. Wt: 220.272
InChI Key: JGCXCCBFUIUUGQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents attached to the nitrogen atoms. The specific structure of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide includes a 4-methylphenyl group and a propan-2-yl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide typically involves the reaction of 4-methylphenylamine with propan-2-ylamine in the presence of an ethanediamide precursor. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N’-(ethyl)ethanediamide
  • N-(4-methylphenyl)-N’-(methyl)ethanediamide
  • N-(4-methylphenyl)-N’-(butyl)ethanediamide

Uniqueness

N-(4-methylphenyl)-N’-(propan-2-yl)ethanediamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the propan-2-yl group may influence its reactivity, solubility, and interaction with molecular targets.

Properties

IUPAC Name

N-(4-methylphenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)13-11(15)12(16)14-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCXCCBFUIUUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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